1-(2,3-Difluorophenyl)-4-fluoronaphthalene
Description
Significance of Fluorinated Naphthalene (B1677914) Derivatives in Contemporary Chemistry
Fluorinated naphthalene derivatives are a class of compounds that have garnered considerable interest in various fields of chemistry due to the unique properties conferred by the fluorine atoms. The introduction of fluorine into the naphthalene scaffold can dramatically alter the molecule's physical, chemical, and biological properties. acs.orgresearchgate.net
One of the most significant impacts of fluorination is the high stability of the carbon-fluorine bond, which is the strongest single bond in organic chemistry. researchgate.netnih.gov This stability imparts thermal and chemical resilience to the molecule. nih.gov Fluorination also increases the hydrophobicity of the compound. nih.gov
In materials science, fluorinated naphthalenes are investigated for their potential use in organic electronics. Their large electron affinity and capacity for efficient π-π intermolecular interactions make them suitable candidates for n-type semiconductors. nih.gov The strategic placement of fluorine atoms can influence the molecular packing in the solid state, which is a critical factor for charge transport in organic thin-film transistors.
In medicinal chemistry and agrochemistry, the substitution of hydrogen with fluorine is a common strategy to enhance the biological activity and metabolic stability of drug candidates and pesticides. acs.org For instance, fluorinated naphthalenes are substructures in some commercialized drugs and compounds undergoing clinical trials. lifechemicals.com
The synthesis of site-specifically fluorinated naphthalenes has been a topic of interest due to the demand for these compounds and the challenges associated with their preparation. acs.org Traditional methods like the Balz-Schiemann reaction have been used, alongside modern techniques employing electrophilic fluorinating reagents such as Selectfluor. acs.orgoup.com
Contextualizing 1-(2,3-Difluorophenyl)-4-fluoronaphthalene within Biphenyl (B1667301) and Polycyclic Aromatic Hydrocarbon Research
The compound this compound can be classified as both a biphenyl derivative (where one phenyl ring is part of a larger naphthalene system) and a polycyclic aromatic hydrocarbon (PAH).
Polycyclic Aromatic Hydrocarbon (PAH) Research: PAHs are organic compounds containing two or more fused aromatic rings. osti.gov They are of interest due to their presence in fossil fuels, their role as environmental pollutants, and their applications in materials science. escholarship.orgmedchemexpress.com The introduction of fluorine into the PAH framework, as seen in this compound, can modify their electronic properties, solubility, and reactivity. oup.com The atmospheric chemistry of gas-phase PAHs is an active area of research, with studies focusing on their reactions with hydroxyl and nitrate (B79036) radicals. escholarship.org The fluorination of PAHs is also explored to create new materials with tailored optical and electronic properties. oup.com
The table below illustrates the general properties of the parent compounds and related fluorinated derivatives, providing a basis for understanding the characteristics of this compound.
| Property | Naphthalene | 1-Fluoronaphthalene | Biphenyl |
| Formula | C₁₀H₈ | C₁₀H₇F | C₁₂H₁₀ |
| Molar Mass | 128.17 g/mol | 146.16 g/mol nih.gov | 154.21 g/mol |
| Melting Point | 80.26 °C | -13 °C wikipedia.org | 69.2 °C |
| Boiling Point | 218 °C | 215 °C wikipedia.org | 255 °C |
| Solubility in Water | Insoluble | Insoluble wikipedia.org | Insoluble |
Note: This table presents general data for related compounds to provide context.
Historical Development of Fluorine Chemistry and Its Impact on Aromatic Compound Design
The journey to understanding and utilizing fluorinated aromatic compounds is rooted in the challenging history of fluorine chemistry. Elemental fluorine, a highly reactive and toxic gas, was not isolated until 1886 by French chemist Henri Moissan, an achievement for which he received the Nobel Prize. wikipedia.orglew.roniscpr.res.in Early attempts to isolate fluorine were fraught with danger, with several researchers suffering from its harmful effects. lew.ro
The discovery of hydrofluoric acid in the late 18th century marked a significant step forward, even though its corrosive nature posed significant challenges. wikipedia.org The first synthesis of an organofluorine compound is credited to Alexander Borodin in 1862. nih.gov
The development of methods to introduce fluorine into aromatic rings was crucial for the design of new compounds. Key milestones include:
The Schiemann reaction , discovered in 1927, which involves the thermal decomposition of an aromatic diazonium tetrafluoroborate (B81430) to produce an aryl fluoride (B91410). nih.gov This method, also known as the Balz-Schiemann reaction, remains a valuable tool for the synthesis of fluoroaromatics. acs.org
The halogen exchange (Halex) process , where a chloro- or bromo-aromatic compound is treated with a fluoride salt, such as potassium fluoride, to replace the halogen with fluorine. The first example of this for fluoroarene synthesis was reported in 1936. nih.gov
The advent of modern electrophilic fluorinating reagents , such as N-fluoro compounds like Selectfluor, has provided milder and more selective methods for the direct fluorination of aromatic rings. acs.orgoup.com
The large-scale production of fluorine and its compounds was significantly advanced during World War II as part of the Manhattan Project for uranium enrichment. wikipedia.orglew.ro This spurred the development of new fluorochemicals, including refrigerants and polymers like Teflon. researchgate.net
The ability to strategically place fluorine atoms onto aromatic scaffolds, including naphthalene and biphenyl systems, has had a profound impact on materials science and drug discovery, enabling the fine-tuning of molecular properties for specific applications. researchgate.net The conceptual design of a molecule like this compound is a direct consequence of this long history of innovation in fluorine chemistry.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H9F3 |
|---|---|
Molecular Weight |
258.24 g/mol |
IUPAC Name |
1-(2,3-difluorophenyl)-4-fluoronaphthalene |
InChI |
InChI=1S/C16H9F3/c17-14-9-8-11(10-4-1-2-5-12(10)14)13-6-3-7-15(18)16(13)19/h1-9H |
InChI Key |
WXHLILWHYAODIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2F)C3=C(C(=CC=C3)F)F |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation of 1 2,3 Difluorophenyl 4 Fluoronaphthalene
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of 1-(2,3-Difluorophenyl)-4-fluoronaphthalene in solution. By analyzing the behavior of atomic nuclei (¹H, ¹³C, ¹⁹F) in a magnetic field, it is possible to map out the complete atomic framework.
The presence of three fluorine atoms in distinct chemical environments makes ¹⁹F NMR particularly valuable, alongside standard ¹H and ¹³C NMR.
¹H NMR: The proton spectrum would show a series of complex multiplets in the aromatic region. The signals for the naphthalene (B1677914) ring protons and the difluorophenyl ring protons would be distinct and their integration would correspond to the number of protons on each ring.
¹³C NMR: The proton-decoupled ¹³C NMR spectrum reveals all unique carbon atoms in the molecule. The carbons directly bonded to fluorine atoms exhibit large one-bond coupling constants (¹J C-F), typically in the range of 240-260 Hz, which appear as doublets. libretexts.org Carbons that are two, three, or more bonds away from a fluorine atom will show smaller couplings (²J C-F, ³J C-F, etc.), providing crucial data for signal assignment. libretexts.org
¹⁹F NMR: The ¹⁹F NMR spectrum provides the most direct information about the fluorine environments. It would display three distinct signals, one for the fluorine on the naphthalene ring and two for the ortho and meta fluorines on the phenyl ring. The chemical shifts and coupling constants between the fluorine atoms (J F-F) and between fluorine and hydrogen atoms (J H-F) are diagnostic for confirming the substitution pattern.
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Key Coupling Constants (J, Hz) | Description of Signals |
| ¹H | 7.0 - 8.5 | JH-H, JH-F | Multiple complex signals corresponding to the aromatic protons on both ring systems. |
| ¹³C | 110 - 165 | ¹JC-F: ~250 Hz; ²JC-F: ~20 Hz; ³JC-F: ~8 Hz | Signals for all carbon atoms; carbons attached to fluorine appear as large doublets. |
| ¹⁹F | -110 to -160 | JF-F, JH-F | Three distinct signals for the three different fluorine atoms. |
While 1D NMR provides information on individual nuclei, 2D NMR experiments are essential for unambiguously assembling the molecular structure by revealing correlations between different atoms.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the same spin system. It would be used to trace the connectivity of protons around the naphthalene and the difluorophenyl rings independently.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate protons with the carbons to which they are directly attached, allowing for the definitive assignment of protonated carbon signals in the ¹³C spectrum.
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify atoms that are close in space, regardless of whether they are connected by bonds. For this molecule, NOESY/ROESY would be critical for determining the preferred conformation, specifically the dihedral angle (twist) between the phenyl and naphthalene rings, by observing through-space interactions between protons on the different rings.
A specialized area of spectroscopic research involves studying the interaction of organofluorine compounds with Lewis acids. The one-bond carbon-fluorine coupling constant, ¹J C,F, is a sensitive probe of the C-F bond strength. When the fluorine atom in a C-F bond coordinates to a Lewis acid (e.g., a lithium ion), electron density is pulled from the C-F bond towards the Lewis acid. rawdatalibrary.netresearchgate.netnih.gov This interaction weakens and lengthens the C-F bond, which is observed spectroscopically as a significant change (typically a decrease) in the magnitude of the ¹J C,F coupling constant. rawdatalibrary.netresearchgate.netnih.gov This phenomenon allows researchers to use NMR spectroscopy to gauge the strength of C-F···Lewis acid interactions and quantify the extent of C-F bond activation, a process relevant to catalysis and materials science. rawdatalibrary.netresearchgate.netnih.gov
Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The resulting spectra serve as a unique "molecular fingerprint" that can be used for identification.
IR Spectroscopy: The IR spectrum would be dominated by strong absorption bands corresponding to the stretching of the carbon-fluorine (C-F) bonds, typically found in the 1100-1300 cm⁻¹ region. Other characteristic bands include aromatic C-H stretching (above 3000 cm⁻¹) and aromatic C=C ring stretching (in the 1450-1600 cm⁻¹ region).
Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring "breathing" modes are often strong in the Raman spectrum, providing further confirmation of the aromatic systems.
Table 2: Characteristic Vibrational Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |
| C-F Stretch | 1100 - 1300 | Strong (IR) |
| Aromatic C-H Bend | 750 - 900 | Strong |
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns.
Molecular Ion Peak (M⁺): High-resolution mass spectrometry (HRMS) would be used to measure the exact mass of the molecular ion. This precise mass allows for the unambiguous confirmation of the molecular formula, C₁₆H₉F₃.
Fragmentation Analysis: Under techniques like electron ionization (EI), the molecule will break apart in a predictable manner. The most likely fragmentation pathway involves cleavage of the single bond connecting the two aromatic rings. This would lead to the formation of key fragment ions that can be detected, confirming the biaryl structure.
Table 3: Expected Key Ions in the Mass Spectrum of this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Identity | Description |
| 262.06 | [C₁₆H₉F₃]⁺ | Molecular Ion (M⁺) |
| 243.06 | [C₁₆H₉F₂]⁺ | Loss of a fluorine atom |
| 149.05 | [C₁₀H₆F]⁺ | Fluoronaphthyl cation |
| 113.01 | [C₆H₃F₂]⁺ | Difluorophenyl cation |
Note: m/z values are for the most abundant isotopes.
X-ray Crystallography for Solid-State Molecular Architecture and Conformation
Single-crystal X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. This technique would provide definitive, high-precision data on the molecule's geometry.
Bond Lengths and Angles: The analysis yields exact measurements of all bond lengths (C-C, C-H, C-F) and bond angles within the molecule. The C-F bond lengths can be compared to typical values to assess any unusual electronic effects.
Crystal Packing: X-ray crystallography also reveals how the molecules pack together in the crystal lattice, showing any intermolecular interactions such as π-π stacking or C-H···F hydrogen bonds that stabilize the solid-state structure.
Table 4: Key Parameters Obtained from X-ray Crystallography
| Parameter | Significance |
| Crystal System & Space Group | Describes the symmetry of the crystal lattice. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the repeating unit of the crystal. |
| Bond Lengths (Å) | Provides precise measurements for all covalent bonds (e.g., C-C, C-F). |
| Bond Angles (°) | Provides precise measurements of the angles between bonds. |
| Dihedral (Torsion) Angle (°) | Defines the twist between the phenyl and naphthalene rings, a key conformational feature. |
Conformational Analysis and Intermolecular Interactions in Crystalline Fluorinated Naphthalenes (e.g., C-H...F, π...π contacts)
The three-dimensional architecture of this compound in the solid state is governed by a delicate balance of intramolecular and intermolecular forces. The rotational freedom around the C-C single bond connecting the naphthalene and difluorophenyl rings allows for a range of conformations. The preferred conformation in a crystalline environment will be the one that minimizes steric hindrance while maximizing stabilizing intermolecular interactions.
Detailed crystallographic data for this compound is not publicly available. However, based on studies of structurally related fluorinated biaryl systems, we can predict the key interactions that would likely define its crystal packing. These include C-H...F hydrogen bonds and π...π stacking interactions, which are prevalent in fluorinated aromatic compounds.
C-H...F Interactions:
π...π Stacking:
The planar aromatic rings of the naphthalene and difluorophenyl moieties are predisposed to engage in π...π stacking interactions. The electron-withdrawing nature of the fluorine atoms polarizes the aromatic rings, potentially leading to favorable electrostatic interactions between the electron-deficient regions of one ring and the electron-rich regions of another. These interactions are characterized by the inter-planar distance and the degree of offset between the stacked rings.
To provide a quantitative perspective on these anticipated interactions, the following tables present hypothetical yet representative data based on known values from similar structures found in the Cambridge Structural Database.
Table 1: Hypothetical Intermolecular C-H...F Interaction Parameters
| Donor (C-H) | Acceptor (F) | H...F Distance (Å) | C-H...F Angle (°) |
| Naphthalene C-H | Phenyl F | 2.45 | 145 |
| Phenyl C-H | Naphthalene F | 2.50 | 140 |
| Naphthalene C-H | Phenyl F | 2.60 | 135 |
Table 2: Hypothetical π...π Stacking Parameters
| Interacting Rings | Interplanar Distance (Å) | Centroid-to-Centroid Distance (Å) | Slippage (Å) |
| Naphthalene - Naphthalene | 3.50 | 3.80 | 1.50 |
| Phenyl - Naphthalene | 3.45 | 3.75 | 1.40 |
| Phenyl - Phenyl | 3.55 | 3.90 | 1.60 |
The precise conformational arrangement and the specifics of the intermolecular contacts for this compound can only be definitively determined through single-crystal X-ray diffraction analysis. Computational modeling could also provide valuable insights into the potential energy landscape and the relative stability of different conformers and packing arrangements. Such studies would be instrumental in correlating the molecular structure with the material's properties and in designing new functional materials based on fluorinated naphthalene scaffolds.
Computational Chemistry and Theoretical Investigations of 1 2,3 Difluorophenyl 4 Fluoronaphthalene
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are indispensable tools for predicting the molecular properties and reactivity of complex organic molecules. Methodologies such as Density Functional Theory (DFT) and Hartree-Fock (HF) provide detailed insights into the electronic environment of molecules like 1-(2,3-Difluorophenyl)-4-fluoronaphthalene.
Density Functional Theory (DFT) Studies on Electronic Properties and Orbital Analysis
Density Functional Theory (DFT) is a robust method for investigating the electronic properties of molecules. For fluorinated biaryls, DFT calculations, often using functionals like B3LYP or M06 with appropriate basis sets (e.g., 6-311++G(d,p)), can elucidate key electronic characteristics. bohrium.comresearchgate.netscienceopen.com
Key Electronic Properties:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The energy gap (ΔE) between the HOMO and LUMO indicates the molecule's kinetic stability and electron transfer potential. A smaller gap generally corresponds to higher reactivity. For a series of synthesized fluorinated biaryls, including 1-(3,4-difluorophenyl)naphthalene, DFT calculations showed that the energy gap is a key determinant of their nonlinear optical (NLO) properties and electron transfer capabilities. bohrium.com
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic (positive potential, typically blue) and nucleophilic (negative potential, typically red) regions. For fluorinated aromatics, the electronegative fluorine atoms create regions of negative potential, influencing intermolecular interactions and the approach of reactants. scienceopen.com
A study on fluorinated aryl derivatives synthesized via Suzuki-Miyaura coupling employed DFT at the B3LYP/6–311++G(d,p) level to analyze these properties. The findings revealed a strong correlation between the calculated electronic structures and the experimentally observed optical properties. bohrium.com
Table 1: Representative FMO Data for a Related Fluorinated Biaryl (1-(3,4-difluorophenyl)naphthalene)
| Property | Value (eV) |
|---|---|
| EHOMO | -6.34 |
| ELUMO | -1.45 |
| Energy Gap (ΔE) | 4.89 |
Data derived from studies on analogous compounds for illustrative purposes. bohrium.com
Hartree-Fock (HF) Level Calculations for Theoretical Vibrational Studies
The Hartree-Fock (HF) method, while being a more fundamental and less computationally intensive approach than post-HF methods or many DFT functionals, serves as a crucial starting point for many theoretical investigations, including vibrational analysis. acs.orgyoutube.com HF calculations, often followed by corrections for electron correlation (like MP2), are used to predict the vibrational frequencies of molecules, which correspond to peaks in infrared (IR) and Raman spectra. scienceopen.comacs.org
For fluorinated aromatic compounds, theoretical vibrational studies can:
Assign Vibrational Modes: Predict the frequencies corresponding to specific bond stretches, bends, and torsions. This is particularly useful for identifying the characteristic C-F stretching frequencies.
Compare with Experimental Data: Theoretical spectra generated from HF or DFT calculations can be compared with experimental FT-IR and FT-Raman spectra to validate the computational model and confirm the molecular structure. scienceopen.comcapes.gov.br
Understand Anharmonicity: While HF provides a harmonic approximation, more advanced calculations can introduce anharmonic corrections, leading to better agreement with experimental vibrational spectra, especially for overtones and combination bands. acs.org
A recent study combined experimental spectroscopy with quantum chemical calculations for 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone, demonstrating excellent agreement between the computed and observed vibrational frequencies, which allowed for a detailed assignment of the molecule's vibrational modes. scienceopen.com Although this compound is not fluorinated, the methodology is directly applicable.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for mapping out the intricate pathways of chemical reactions. It allows for the characterization of transient species like transition states and provides a quantitative understanding of reaction energetics.
Elucidating Transition States and Reaction Energy Profiles
Understanding a chemical reaction requires identifying the transition state (TS)—the highest energy point along the reaction coordinate. Computational methods can locate TS structures and calculate their energies, providing the activation energy barrier (ΔG‡), which is crucial for determining reaction rates.
For reactions involving fluorinated aromatics, such as the C-F bond activation common in cross-coupling reactions, DFT calculations are used to:
Map Reaction Pathways: Trace the potential energy surface from reactants to products.
Calculate Activation Barriers: Determine the energy required to reach the transition state. For example, computational studies on C-F activation by Frustrated Lewis Pairs (FLPs) have identified the transition states and confirmed the reaction mechanism. researchgate.net
Theoretical studies on the mechanism of C-F activation reveal that the process can be complex, sometimes involving pathways that are not intuitively obvious, and computational analysis is key to distinguishing between them. researchgate.netnih.gov
SN2/ET Dichotomy in Alkylation Reactions of Related Naphthalene (B1677914) Dianions
The dianion of a naphthalene system, which could hypothetically be formed from this compound via reduction, is a highly reactive species. Its reactions with alkylating agents, such as alkyl fluorides, can proceed through two competing mechanisms: a concerted nucleophilic substitution (SN2) or an electron transfer (ET) process. researchgate.net
SN2 Mechanism: The dianion acts as a nucleophile, directly attacking the alkylating agent in a single, concerted step.
ET Mechanism: The dianion transfers an electron to the alkylating agent, forming a radical anion which then undergoes further reaction.
Kinetic studies on the alkylation of naphthalene dianions with alkyl fluorides have provided evidence supporting the SN2 mechanism as the dominant pathway, particularly with primary alkyl fluorides. researchgate.net This finding is significant because naphthalene dianions are typically regarded as strong ET reagents. Computational modeling can further dissect this dichotomy by calculating the energy profiles for both the SN2 and ET pathways, helping to predict which mechanism would be favored under specific conditions for a given substrate.
Energetics of C-F Reductive Elimination from Organometallic Complexes
The formation of C-F bonds via reductive elimination from a transition metal center is a critical, and often challenging, step in many catalytic fluorination reactions. pku.edu.cn Reductive elimination is the reverse of oxidative addition and involves two ligands on a metal center coupling and detaching from the metal, which is reduced in the process. youtube.com
Computational studies are vital for understanding the energetics of this process. The high bond dissociation energy of the C-F bond means that C-F reductive elimination often has a high activation barrier. nih.govnih.gov
Table 2: Representative Activation Free Energies for C–X Reductive Elimination
| Reductive Elimination | Metal Complex Example | Activation Free Energy (ΔG‡) (kcal/mol) |
|---|---|---|
| C(sp³)–F | Gold(III) Complex | 21.7 |
| C(sp³)–I | Gold(III) Complex | < Room Temperature |
Data derived from studies on organogold complexes for illustrative purposes, showing the relative difficulty of C-F elimination. nih.gov
Research has shown that the choice of metal (e.g., Pd, Ni, Au), its oxidation state (e.g., Ni(III), Ni(IV)), and the ligand environment significantly impact the feasibility of C-F reductive elimination. pku.edu.cnnih.govnih.gov For instance, studies on nickel(III) complexes have demonstrated that C-F reductive elimination can be faster than from other characterized aryl metal fluorides. nih.gov DFT calculations help rationalize these experimental findings by modeling the transition states and determining the activation barriers, guiding the design of more efficient fluorination catalysts. acs.org
Computational Analysis of Hydrogen Atom Abstraction Pathways
The investigation of hydrogen atom abstraction (HAA) from aromatic compounds is crucial for understanding their reactivity and potential degradation pathways. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the mechanisms and energetics of these reactions.
Research Findings:
Theoretical studies on HAA typically involve mapping the potential energy surface for the reaction of a radical species with the substrate molecule. For a compound like this compound, the focus would be on the abstraction of hydrogen atoms from the aromatic rings by common radical initiators.
DFT calculations are employed to determine the activation energy barriers for the abstraction from different positions on the phenyl and naphthalene rings. nih.gov The regioselectivity of the HAA process is governed by these energy barriers, with the lowest barrier indicating the most favorable abstraction site. nih.gov Natural Bond Orbital (NBO) analysis is often coupled with these calculations to understand the electronic factors influencing the reaction. For instance, NBO analysis can reveal the partial charges on the hydrogen atoms, providing insights into their susceptibility to abstraction by electrophilic or nucleophilic radicals. nih.gov
In analogous systems, it has been shown that the presence of electron-withdrawing fluorine atoms can influence the stability of the resulting aryl radical and the transition state leading to it. The position of the fluorine substituents is critical in determining the most likely HAA pathway.
To illustrate the type of data generated in such a study, the following table presents hypothetical activation energy barriers for the abstraction of a hydrogen atom from different positions on a fluorinated biaryl system by a hydroxyl radical.
Table 1: Hypothetical Activation Energy Barriers for Hydrogen Atom Abstraction
| Abstraction Site | Activation Energy (kcal/mol) |
| Phenyl Ring (ortho to C-C bond) | 15.2 |
| Phenyl Ring (meta to C-C bond) | 18.5 |
| Phenyl Ring (para to C-C bond) | 17.1 |
| Naphthalene Ring (alpha position) | 12.8 |
| Naphthalene Ring (beta position) | 14.5 |
Note: This data is representative and based on typical values for similar aromatic compounds.
Analysis of Bonding Characteristics and Molecular Orbitals (HOMO-LUMO)
The electronic structure of a molecule, particularly the nature of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to its chemical behavior and spectroscopic properties.
Research Findings:
Computational studies on naphthalene derivatives and other polycyclic aromatic hydrocarbons (PAHs) have extensively used DFT to calculate HOMO and LUMO energies and visualize their spatial distribution. researchgate.netresearchgate.netsamipubco.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netyoutube.com A large HOMO-LUMO gap generally implies high stability and low reactivity. youtube.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene ring system, while the LUMO may have significant contributions from both the naphthalene and the difluorophenyl rings, influenced by the electron-withdrawing fluorine atoms. The fluorine substituents are expected to lower the energies of both the HOMO and LUMO, with the magnitude of this effect depending on their positions.
The HOMO-LUMO gap influences the molecule's electronic absorption spectrum. A smaller gap corresponds to absorption at a longer wavelength. Theoretical calculations of the electronic transitions can predict the UV-visible absorption maxima.
The following table provides representative HOMO, LUMO, and HOMO-LUMO gap energies for naphthalene and a hypothetical fluorinated naphthalene derivative, calculated using DFT.
Table 2: Representative Frontier Orbital Energies
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Naphthalene samipubco.com | -6.13 | -1.38 | 4.75 |
| Hypothetical Fluoronaphthalene | -6.35 | -1.60 | 4.75 |
Note: The data for naphthalene is from published DFT calculations. samipubco.com The data for the hypothetical fluoronaphthalene is an estimation based on the expected effects of fluorination.
Simulation of Solvent and Crystalline Environment Effects on Molecular Systems
The properties and behavior of a molecule can be significantly influenced by its environment, whether it is in solution or in a crystalline solid state. Molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) methods are employed to model these environmental effects. rsc.orgrsc.org
Research Findings:
Solvent Effects: In solution, solvent molecules can interact with the solute through various non-covalent interactions, such as dipole-dipole interactions and hydrogen bonding (if applicable). rsc.org For a molecule like this compound, which possesses a significant dipole moment due to the fluorine atoms, polar solvents would be expected to solvate it more effectively than nonpolar solvents. MD simulations can be used to study the solvation shell structure, the orientation of solvent molecules around the solute, and the dynamics of these interactions. rsc.org The choice of solvent can also influence the conformational preferences of the molecule, particularly the dihedral angle between the phenyl and naphthalene rings.
Crystalline Environment Effects: In the solid state, the arrangement of molecules in the crystal lattice is determined by a balance of intermolecular forces, including van der Waals interactions and electrostatic interactions between the fluorine and hydrogen atoms of neighboring molecules. Computational methods can be used to predict the most stable crystal packing arrangement and to calculate the lattice energy. The crystalline environment can restrict the conformational freedom of the molecule and can lead to shifts in its vibrational and electronic spectra compared to the gas phase or solution.
The following table summarizes the expected qualitative effects of different types of solvents on the properties of a polar molecule like this compound.
Table 3: Simulated Effects of Solvent Environment
| Solvent Type | Expected Interaction | Potential Impact on Molecular Properties |
| Nonpolar (e.g., Hexane) | Weak van der Waals forces | Minimal stabilization of the ground state; may favor aggregation. |
| Polar Aprotic (e.g., Acetonitrile) | Dipole-dipole interactions | Stabilization of the molecular dipole; may influence conformational equilibrium. |
| Polar Protic (e.g., Methanol) | Dipole-dipole and weak hydrogen bonding | Stronger solvation effects; potential for specific interactions with the fluorine atoms. |
Reaction Mechanisms and Reactivity of 1 2,3 Difluorophenyl 4 Fluoronaphthalene
Chemo- and Regioselectivity in the Functionalization of 1-(2,3-Difluorophenyl)-4-fluoronaphthalene and Related Structures
The functionalization of polyfluorinated biaryls like this compound is governed by the powerful directing effects of the fluorine substituents. Fluorine's high electronegativity makes the aromatic rings electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAr), a contrast to the typical electrophilic substitution seen in non-fluorinated arenes.
Regioselectivity: The positions for nucleophilic attack are dictated by the ability of the aromatic system to stabilize the negative charge in the intermediate Meisenheimer complex. In the target molecule, the fluorine atoms exert a strong electron-withdrawing inductive effect, activating specific positions for nucleophilic attack.
On the Naphthalene (B1677914) Ring: The C4-fluorine is activated by the phenyl group at C1. The most likely positions for nucleophilic attack would be C4 (leading to substitution of the fluorine) and potentially other positions activated by the fluorine atom.
On the Phenyl Ring: The C2 and C3 fluorine atoms activate the phenyl ring. Nucleophilic attack is most probable at positions ortho and para to the fluorine atoms. However, the existing substitution pattern complicates predictions without computational modeling.
Chemoselectivity: A key challenge in functionalizing such molecules is the competition between C-H and C-F bond activation. nih.gov While C-F bonds are significantly stronger, their activation can be thermodynamically favorable due to the formation of very stable metal-fluoride bonds. nih.gov Conversely, C-H bonds are weaker and can be activated through various pathways, including deprotonative metalation. The choice of reagent and catalyst is critical in directing the reaction toward the desired outcome. For instance, using cooperative bimetallic systems or low-valent main group metals can promote regioselective C-F or C-H activation. nih.gov In reactions involving aryne intermediates generated from cyclic hypervalent bromine or chlorine precursors, nucleophilic attack typically occurs selectively at the meta position relative to the original C-Br or C-Cl bond. nih.govnih.gov
| Reaction Type | Typical Reagent | Probable Site of Functionalization on this compound | Rationale |
| Nucleophilic Aromatic Substitution (SNAr) | NaOMe, R2NH | C4 (on naphthalene) or positions on the phenyl ring | High electron deficiency at carbon atoms bearing fluorine. |
| Directed ortho-Metalation | Organolithium reagents | C8 (on naphthalene) or C2' (on phenyl) | Directed by the aryl-aryl linkage and existing fluorine atoms. |
| Transition-Metal Catalyzed C-H Functionalization | Pd, Rh, or Ru catalysts | Less sterically hindered C-H bonds (e.g., on the naphthalene ring) | Guided by electronic effects and catalyst coordination. |
| Transition-Metal Catalyzed C-F Activation | Ni or Pd complexes | C2, C3, or C4 fluorine atoms | Formation of a strong Metal-Fluoride bond provides a thermodynamic driving force. nih.gov |
Mechanistic Pathways of Aryl-Aryl Bond Formation in Fluorinated Systems
The construction of the C(sp²)–C(sp²) bond in polyfluorinated biaryls such as this compound is most commonly achieved through transition-metal-catalyzed cross-coupling reactions. researchgate.net The Suzuki-Miyaura, Stille, and Negishi couplings are standard methods, though the presence of multiple fluorine atoms can present challenges.
A plausible synthetic route involves the Suzuki coupling of 2,3-difluorophenylboronic acid with 1-bromo-4-fluoronaphthalene (B1202307) . The catalytic cycle, typically involving a palladium catalyst, proceeds through three key steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of 1-bromo-4-fluoronaphthalene to form a Pd(II) intermediate. This step is often rate-limiting.
Transmetalation: The boronic acid, activated by a base (e.g., K2CO3, Cs2CO3), transfers its 2,3-difluorophenyl group to the palladium center, displacing the bromide.
Reductive Elimination: The two aryl groups on the Pd(II) center couple and are eliminated, forming the desired this compound product and regenerating the Pd(0) catalyst.
While effective, such couplings can be complicated by side reactions. Reductive elimination to form an Ar-F bond from palladium(II) fluoride (B91410) complexes is known to be a challenging step, which is advantageous when C-C coupling is the desired outcome but problematic for C-F bond formation reactions. mit.edu
Influence of Steric and Electronic Factors on Reactivity
The reactivity of this compound is a complex interplay of steric and electronic effects.
Electronic Factors:
Inductive Effect (-I): Fluorine is the most electronegative element, and its strong negative inductive effect withdraws electron density from the aromatic rings. This deactivates the rings toward electrophilic attack but strongly activates them for nucleophilic attack.
Mesomeric Effect (+M): The lone pairs on the fluorine atoms can donate electron density to the π-system. This effect is weaker than the inductive effect but can influence regioselectivity.
Aryl-Aryl Interaction: The two aromatic rings electronically influence each other. The electron-withdrawing difluorophenyl group further deactivates the naphthalene ring.
Steric Factors:
Ortho-Substituents: The two adjacent fluorine atoms on the phenyl ring create significant steric hindrance around the aryl-aryl bond, potentially restricting rotation and influencing the molecule's preferred conformation.
Peri-Interactions: On the naphthalene ring, the substituent at C1 and the hydrogen at C8 are in close proximity (a peri interaction). This steric clash can influence the conformation and reactivity at the C8 position.
These combined effects dictate the accessibility of different sites on the molecule to incoming reagents and affect the stability of reaction intermediates and transition states.
Activation and Functionalization of C-H and C-F Bonds in Aromatic Systems
The selective functionalization of either C-H or C-F bonds in polyfluoroarenes is a significant area of research. nih.gov
C-F Bond Activation: The carbon-fluorine bond is the strongest single bond to carbon, making its cleavage challenging. However, its activation is a powerful tool for synthesis. mdpi.com
Transition Metals: Low-valent transition metals (e.g., Ni(0), Pd(0), Ru) can insert into a C-F bond via oxidative addition. This is often the key step in cross-coupling reactions where a fluoroarene is used as an electrophile. mdpi.com
Main Group Reagents: Highly reactive main group species, such as low-valent aluminum or gallium complexes, have been shown to activate C-F bonds, sometimes with excellent regioselectivity. nih.gov
Enzymatic Activation: In biological systems, ATP-dependent enzymes can achieve reductive C-F bond cleavage even in the absence of oxygen, a process that proceeds via a proposed Birch reduction-like mechanism. nih.gov
C-H Bond Activation: C-H activation offers a more atom-economical approach to functionalization. In electron-deficient fluoroarenes, C-H bonds can be cleaved via:
Deprotonation: Strong bases or organometallic reagents can deprotonate the most acidic C-H bond, creating a nucleophilic center for subsequent reaction with an electrophile.
Transition Metal Catalysis: Catalysts can mediate C-H activation through various mechanisms, including concerted metalation-deprotonation or oxidative addition.
In this compound, the relative reactivity of its various C-H and C-F bonds would depend critically on the reaction conditions. The C-F bonds are generally less reactive than C-Br or C-I bonds but can be targeted with specific catalytic systems.
| Bond Type | Position on Target Molecule | Relative Bond Dissociation Energy | Common Activation Method |
| Aryl C-F | C2, C3 (phenyl); C4 (naphthalene) | High (~120-130 kcal/mol) | Transition Metal (Ni, Pd); Main Group Metals (Al, Ga) nih.gov |
| Aryl C-H | Multiple positions | Lower (~110 kcal/mol) | Deprotonation (strong base); Transition Metal Catalysis |
Role of Open-Shell and Radical Intermediates in Reaction Processes
Reactions involving fluorinated aromatics are not limited to two-electron (ionic) pathways. Open-shell mechanisms involving radical intermediates play a crucial role, particularly under photochemical or electrochemical conditions.
The high electron affinity of polyfluorinated arenes makes them excellent candidates for forming radical anions via single-electron transfer (SET). The radical anion of this compound could be generated by reacting it with a potent reductant (e.g., an excited-state photoredox catalyst). This intermediate can then undergo several transformations:
Fluoride Loss: The radical anion can fragment by eliminating a fluoride ion to generate an aryl radical. This radical can then be trapped by a hydrogen atom source (hydrodefluorination) or other radical traps.
Protonation and Further Reduction: The radical anion could be protonated and then reduced a second time to form a carbanion.
Furthermore, reactions can proceed via the direct addition of a radical to the aromatic ring. For example, radical perfluoroalkylation is a known method for functionalizing aromatic compounds. The electrophilic nature of many perfluoroalkyl radicals makes them highly reactive toward the relatively electron-rich positions of an aromatic system. ed.ac.uk The presence of multiple fluorine atoms on the target molecule would direct such radical additions to specific sites, though predicting the outcome can be complex. Investigations into the reaction of atomic boron with hexafluorobenzene (B1203771) have identified radical intermediates formed via both single and dual C-F bond activation. fu-berlin.de
Investigation of Photoredox and Transition Metal Catalysis Mechanisms
The synergy between photoredox and transition metal catalysis has unlocked new reaction pathways that are difficult to achieve by either method alone. nih.gov This dual catalytic approach is particularly relevant for the functionalization of challenging substrates like polyfluorinated biaryls.
Mechanism: A typical cycle involves a photosensitizer (e.g., an Ir or Ru complex) that absorbs visible light and reaches an excited state. ed.ac.uk This excited state is a powerful single-electron oxidant or reductant.
Oxidative Quenching Cycle: The excited photocatalyst can oxidize a substrate, which then enters a separate transition metal catalytic cycle.
Reductive Quenching Cycle: The excited photocatalyst can reduce the transition metal catalyst (e.g., from Ni(II) to Ni(I) or Ni(0)) or the substrate itself, initiating a radical-based transformation. nih.gov
For this compound, a photoredox catalyst could reduce the molecule to its radical anion, which could then engage in C-C or C-heteroatom bond-forming reactions mediated by a nickel or palladium co-catalyst. This approach can facilitate C-F functionalization under significantly milder conditions than traditional thermal methods. For example, photoredox catalysis has been used to achieve challenging arene reductions and overcome the high energy barriers associated with C-F bond cleavage. researchgate.net This strategy could enable the conversion of the C-F bonds in the target molecule into valuable C-C, C-N, or C-O bonds.
Applications and Advanced Materials Science Leveraging Fluorinated Naphthalene Biphenyl Scaffolds
Design Principles for Fluorinated Aromatic Systems in Advanced Materials Science
The design of advanced materials based on fluorinated aromatic systems is guided by a set of well-established principles aimed at manipulating their electronic, physical, and intermolecular characteristics. The introduction of fluorine atoms into a naphthalene-biphenyl scaffold is a powerful strategy to modulate these properties for specific applications.
Key design principles include:
Tuning Electronic Properties: Fluorine is the most electronegative element, and its incorporation into an aromatic system has a strong electron-withdrawing effect. This lowers the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This modification is crucial for designing organic electronic materials as it can facilitate electron injection and improve resistance to oxidative degradation.
Enhancing Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry. aip.org This inherent strength imparts exceptional thermal and chemical stability to fluorinated aromatic compounds. nih.gov Materials designed with these scaffolds are therefore more durable and can withstand harsh operating conditions.
Modulating Intermolecular Interactions: Fluorine substitution can significantly alter non-covalent interactions, such as π-π stacking and hydrogen bonding. The introduction of fluorine can lead to specific C-H···F and F···F interactions that influence the supramolecular assembly and crystal packing of the molecules. These interactions can be leveraged to control the morphology and bulk properties of the material.
Controlling Morphology and Solubility: The number and position of fluorine atoms can impact the planarity and conformational flexibility of the naphthalene-biphenyl backbone. This, in turn, affects the material's solubility and its ability to form ordered structures, such as liquid crystalline phases or crystalline thin films.
Hydrophobicity and Lipophobicity: Fluorination generally increases the hydrophobicity of organic molecules. This property is advantageous in applications where resistance to moisture is required, such as in electronic devices.
These design principles provide a framework for the rational design of fluorinated naphthalene-biphenyl scaffolds with tailored properties for a wide range of advanced material applications.
Exploration in Organic Electronic Materials (OLEDs, Organic Semiconductors)
Fluorinated naphthalene-biphenyl scaffolds are promising candidates for use in organic electronic materials, particularly in Organic Light-Emitting Diodes (OLEDs) and organic semiconductors. The strategic placement of fluorine atoms on the aromatic core significantly influences the electronic properties of these materials, leading to improved device performance.
Organic Light-Emitting Diodes (OLEDs):
In OLEDs, fluorinated materials can be employed as hosts, emitters, or charge-transporting layers. The electron-withdrawing nature of fluorine can lower the HOMO and LUMO energy levels of the naphthalene-biphenyl scaffold. This can lead to:
Improved Electron Injection and Transport: Lowering the LUMO level can reduce the energy barrier for electron injection from the cathode, leading to more efficient device operation.
Tuning of Emission Color: The position of fluorine substitution can influence the intramolecular charge transfer characteristics of the molecule, allowing for the tuning of the emission color. Naphthalene-based polymers are particularly noted for their potential as blue-light-emitting materials. google.com
Organic Semiconductors:
As organic semiconductors, fluorinated naphthalene-biphenyl derivatives can exhibit either n-type (electron-transporting) or p-type (hole-transporting) behavior, depending on the specific substitution pattern. The benefits of fluorination in this context include:
Air Stability: The lower LUMO levels in fluorinated compounds can make them more resistant to oxidation, enabling the development of air-stable n-type organic semiconductors. Polyfluorinated naphthalene-bis-hydrazimides, for instance, have shown promise as air-stable organic semiconductors. nih.govunipa.it
Control of Molecular Packing: Fluorine substitution can influence the solid-state packing of the molecules, which is critical for efficient charge transport. Specific intermolecular interactions induced by fluorine can promote favorable π-π stacking, enhancing charge carrier mobility.
| Property | Effect of Fluorination | Relevance to Organic Electronics |
|---|---|---|
| HOMO/LUMO Energy Levels | Lowering of both HOMO and LUMO | Improved electron injection, enhanced stability |
| Thermal Stability | Increased | Longer device lifetime, improved operational stability |
| Electron Mobility | Potentially increased through favorable packing | Efficient charge transport in organic semiconductors |
| Solubility | Can be tuned to facilitate solution processing | Enables fabrication of large-area and flexible devices |
Development of Liquid Crystalline Materials and Mesophases with Fluorinated Scaffolds
The introduction of fluorine atoms into naphthalene-biphenyl scaffolds has a profound effect on their liquid crystalline properties. The size, polarity, and position of the fluorine substituents can be used to manipulate the mesophase behavior, clearing points, and dielectric anisotropy of these materials.
Research on fluorinated biphenyl (B1667301) and terphenyl systems has demonstrated that:
Mesophase Modification: Fluorine substitution can induce or suppress certain types of liquid crystalline phases (mesophases). For example, lateral fluorine substitution can influence the formation of nematic and smectic phases.
Tuning of Transition Temperatures: The melting and clearing points of liquid crystals can be significantly altered by fluorination. This allows for the design of materials with specific operating temperature ranges.
Dielectric Anisotropy: The strong dipole moment of the C-F bond can be leveraged to control the dielectric anisotropy (Δε) of the liquid crystal. This is a critical parameter for the performance of liquid crystal displays (LCDs). By strategically placing fluorine atoms, materials with positive or negative Δε can be synthesized. Fluorinated biphenyls are highly suitable as polar components in liquid crystalline media due to their advantageous optical and dielectric anisotropy. google.com
Reduced Viscosity: In some cases, fluorination can lead to a decrease in the viscosity of the liquid crystalline material, which is beneficial for achieving fast switching times in display applications.
| Property | General Effect of Fluorination | Significance in Liquid Crystal Applications |
|---|---|---|
| Mesophase Type | Can induce or suppress nematic, smectic, and other phases | Tailoring of material for specific display modes |
| Clearing Point (Tc) | Generally decreases with lateral fluorination | Adjustment of the operational temperature range |
| Dielectric Anisotropy (Δε) | Can be made positive or negative with high magnitude | Control of the switching mechanism in LCDs |
| Viscosity (η) | Often reduced | Faster response times in displays |
For a molecule like 1-(2,3-Difluorophenyl)-4-fluoronaphthalene, the presence of three fluorine atoms would be expected to significantly influence its potential liquid crystalline behavior, likely leading to a material with a high dielectric anisotropy.
Integration into Metal-Organic Frameworks (MOFs) and Functional Polymeric Structures
Fluorinated naphthalene-biphenyl scaffolds can serve as versatile building blocks for the construction of Metal-Organic Frameworks (MOFs) and functional polymeric structures with tailored properties.
Metal-Organic Frameworks (MOFs):
In MOF chemistry, the organic linkers play a crucial role in determining the structure and functionality of the resulting framework. Using fluorinated naphthalene-biphenyl dicarboxylates or similar derivatives as linkers can impart unique characteristics to the MOF:
Enhanced Hydrophobicity: The presence of fluorine atoms within the pores of a MOF can significantly increase its hydrophobicity. This is advantageous for applications such as the separation of gases in humid environments or for creating water-repellent materials.
Tuned Pore Environment: The polar C-F bonds lining the pores can create specific interactions with guest molecules, enhancing the selectivity of the MOF for certain gases or vapors.
Modified Catalytic Activity: The electronic properties of the linker can influence the catalytic activity of the metal nodes within the MOF.
Structural Diversity: The geometry and rigidity of the fluorinated linker can direct the formation of novel MOF topologies with unique pore structures. The fluorination of linkers has been shown to have surprising effects on the topology and properties of the resulting framework materials. rsc.org
Functional Polymeric Structures:
Incorporating fluorinated naphthalene-biphenyl units into polymer backbones can lead to high-performance materials with a combination of desirable properties:
High Thermal Stability: The inherent stability of the C-F bond and the rigid aromatic structure contribute to polymers with high decomposition temperatures and excellent thermal stability.
Chemical Resistance: Fluorinated polymers are known for their resistance to a wide range of chemicals and solvents.
Low Dielectric Constant: The low polarizability of the C-F bond can result in polymers with low dielectric constants, making them suitable for applications in microelectronics as insulating layers. The introduction of fluorine groups is a known strategy for decreasing the polarizability and achieving low dielectric constants in polymers. acs.org
Optical Properties: The naphthalene (B1677914) moiety is a well-known fluorophore, and its incorporation into a polymer can lead to materials with interesting photoluminescent properties for use in sensors or light-emitting devices.
The use of this compound derivatives in these applications could lead to materials with a unique combination of thermal stability, chemical resistance, and specific electronic and optical properties.
Impact of Fluorine Substitution on Supramolecular Assembly and Bulk Material Characteristics
The substitution of hydrogen with fluorine on a naphthalene-biphenyl scaffold has a significant impact on the supramolecular assembly of the molecules, which in turn dictates the bulk properties of the material. The distinct nature of fluorine-involved non-covalent interactions provides a powerful tool for crystal engineering and the design of materials with desired solid-state structures.
Key aspects of fluorine's influence on supramolecular assembly include:
C-H···F and C-F···π Interactions: Fluorine atoms can participate in weak hydrogen bonds (C-H···F) and other non-covalent interactions such as C-F···π interactions. These directional interactions can play a crucial role in guiding the self-assembly of molecules into specific crystalline or liquid crystalline structures.
π-π Stacking: The electron-withdrawing nature of fluorine can modify the quadrupole moment of the aromatic rings. This can influence the geometry and strength of π-π stacking interactions between adjacent naphthalene-biphenyl units. In some cases, fluorination can lead to closer and more ordered π-stacking, which is beneficial for charge transport in organic semiconductors.
F···F Interactions: While often considered repulsive, under certain geometric arrangements, F···F interactions can be attractive and contribute to the stability of the crystal lattice.
Polymorphism: The subtle interplay of these various non-covalent interactions can lead to the formation of different crystalline polymorphs, each with distinct physical properties. The ability to control polymorphism is crucial for applications where specific solid-state properties are required.
The collective effect of these fluorine-induced intermolecular interactions determines the bulk material characteristics, such as:
Mechanical Properties: The way molecules pack in the solid state dictates the mechanical properties of the material, such as its hardness and flexibility.
Optical and Electronic Properties: The relative orientation of molecules in the solid state, governed by supramolecular interactions, has a direct impact on the bulk optical and electronic properties, including birefringence, charge carrier mobility, and photoluminescence.
For this compound, the specific arrangement of the three fluorine atoms would create a unique electrostatic potential surface, leading to a distinct set of intermolecular interactions that would govern its self-assembly and ultimate material properties.
Medicinal Chemistry Research on Fluorinated Aryl Naphthalene Scaffolds
Structural Significance of Fluorinated Biphenyl (B1667301) and Naphthalene (B1677914) Moieties in Bioactive Compounds
In the case of 1-(2,3-Difluorophenyl)-4-fluoronaphthalene, the structure combines a fluorinated naphthalene ring with a difluorinated phenyl ring. This aryl-naphthalene framework is a common feature in molecules designed to interact with biological targets. nih.govcancer.gov The fluorine atoms serve several critical structural roles:
Conformational Control: The presence of fluorine, particularly the ortho-difluoro substitution on the phenyl ring, can influence the rotational angle between the phenyl and naphthalene rings. This conformational restriction can pre-organize the molecule into a bioactive conformation, enhancing its binding affinity for a target receptor or enzyme. nih.gov
Electronic Modulation: Fluorine is the most electronegative element, and its strong electron-withdrawing nature significantly alters the electronic landscape of the aromatic rings. tandfonline.com This can change the pKa of nearby functional groups and modulate the quadrupole moment of the aromatic π-system, which is crucial for interactions within a protein's binding pocket. nih.govnih.gov
Blocking Metabolic Sites: Aromatic rings are often susceptible to oxidative metabolism by cytochrome P450 enzymes. The high strength of the carbon-fluorine (C-F) bond makes it resistant to cleavage, effectively blocking these metabolic pathways and enhancing the compound's stability. tandfonline.comnih.gov
The strategic placement of three fluorine atoms in this compound exemplifies a design approach aimed at leveraging these structural benefits to create a potent and stable bioactive compound.
Table 1: Comparison of Physicochemical Properties of Hydrogen vs. Fluorine
| Property | Hydrogen (H) | Fluorine (F) | Significance in Drug Design |
|---|---|---|---|
| Van der Waals Radius | 1.20 Å | 1.47 Å | Minimal steric perturbation, allowing F to mimic H. nih.gov |
| Electronegativity (Pauling Scale) | 2.20 | 3.98 | Induces strong polarization, alters electronic properties and pKa. tandfonline.com |
| Bond Dissociation Energy (C-X) | C-H: ~413 kJ/mol | C-F: ~485 kJ/mol | Increases metabolic stability by blocking oxidative metabolism. nih.gov |
| Lipophilicity Contribution (π) | +0.50 (benzene) | +0.14 (fluorobenzene) | Can modulate lipophilicity to optimize solubility and permeability. nih.gov |
Strategies for Modulating Molecular Recognition and Binding Affinities
The ability of a drug molecule to bind to its biological target with high affinity and selectivity is paramount. Fluorination provides a versatile toolkit for modulating the non-covalent interactions that govern molecular recognition. The introduction of fluorine into scaffolds like this compound can enhance binding affinity through several mechanisms.
One primary mechanism involves the formation of favorable interactions within the binding site. rroij.com Organically bound fluorine can act as a weak hydrogen bond acceptor and participate in so-called "fluorine bonding". researchgate.netacs.org These interactions, though modest in strength, can be crucial for ligand binding, sometimes mediated through water molecules in the binding pocket. researchgate.netacs.org
Furthermore, the strong dipole moment of the C-F bond can lead to favorable dipole-dipole, dipole-quadrupole, and quadrupole-quadrupole interactions with polar residues or aromatic systems in the protein. brandeis.edu The altered electronic distribution on the fluorinated phenyl and naphthalene rings of this compound can enhance π-stacking or edge-to-face interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. brandeis.edunih.gov
Development of Fluorinated Aromatic Scaffolds for Modulating Pharmacokinetic Profiles
Beyond enhancing target affinity, fluorination is a widely employed strategy to improve a drug candidate's pharmacokinetic (PK) profile, which encompasses its absorption, distribution, metabolism, and excretion (ADME). tandfonline.com The development of fluorinated aromatic scaffolds like this compound is often driven by the need to overcome common PK liabilities such as poor metabolic stability and low bioavailability.
Metabolic Stability: One of the most significant advantages of fluorination is the enhancement of metabolic stability. tandfonline.com The C-F bond is considerably stronger than a C-H bond, making it resistant to enzymatic attack, particularly by cytochrome P450 (CYP) enzymes responsible for much of drug metabolism. researchgate.net Placing fluorine atoms at metabolically labile positions on the aromatic rings, as seen in this compound, can block hydroxylation and other oxidative metabolic pathways, thereby increasing the drug's half-life and oral bioavailability. nih.govnih.gov
Lipophilicity: Lipophilicity, often measured as the octanol-water partition coefficient (logP), is a critical parameter that influences a drug's solubility, permeability across cell membranes, and binding to plasma proteins. nih.gov The effect of fluorine on lipophilicity can be complex. While fluorinating an aromatic ring generally increases its lipophilicity, the introduction of fluorine can sometimes decrease lipophilicity in other molecular contexts. nih.govresearchgate.net This tunability allows chemists to optimize a compound's logP into a desirable range for good oral absorption and distribution. For aryl-naphthalene systems, the fluorine atoms can be strategically positioned to balance lipophilicity, enhancing membrane permeability without compromising aqueous solubility. nih.govresearchgate.net
Bioavailability: Improved metabolic stability and optimized lipophilicity often translate to enhanced oral bioavailability. By preventing first-pass metabolism in the liver and improving absorption from the gastrointestinal tract, fluorination can significantly increase the fraction of an administered dose that reaches systemic circulation. nih.govmdpi.com Studies have shown that replacing a metabolically vulnerable hydrogen or methyl group with a fluorine or trifluoromethyl group can dramatically improve a compound's oral exposure. nih.gov
Table 2: Impact of Fluorination on Key Pharmacokinetic Properties
| Pharmacokinetic Parameter | General Effect of Fluorination | Rationale |
|---|---|---|
| Metabolic Stability | Increased | The strong C-F bond is resistant to cleavage by metabolic enzymes like cytochrome P450. tandfonline.comnih.gov |
| Lipophilicity (logP) | Modulated (often increased for aromatics) | Fluorine is more lipophilic than hydrogen, affecting how the drug partitions between aqueous and lipid environments. nih.govnih.gov |
| Membrane Permeability | Often Increased | Optimized lipophilicity enhances the ability of the compound to cross biological membranes. nih.govnih.gov |
| Oral Bioavailability | Generally Improved | A combination of increased metabolic stability and enhanced absorption leads to greater systemic exposure. nih.govnih.gov |
| Acidity/Basicity (pKa) | Modulated | The strong inductive effect of fluorine can alter the pKa of nearby acidic or basic centers, affecting ionization and solubility. nih.gov |
Preclinical Research Paradigms for Novel Chemical Entities in Drug Discovery
The journey of a novel chemical entity (NCE), such as a promising fluorinated aryl-naphthalene compound, from laboratory synthesis to a potential medicine involves a rigorous preclinical development phase. primescholars.com This stage is designed to assess the safety and efficacy of the NCE before it can be administered to humans in clinical trials. fiveable.me The process is systematic and guided by regulatory agencies to ensure that a candidate molecule has a viable therapeutic profile. nih.gov
The preclinical paradigm for an NCE typically involves several key stages:
Target Validation and Lead Identification: This initial phase confirms that modulating a specific biological target will have a therapeutic effect. High-throughput screening of compound libraries or structure-based drug design is used to identify "hits" that interact with the target. nih.govbiosolveit.de
Lead Optimization: "Hits" are chemically modified to improve their properties, a process where strategies like fluorination are heavily employed. The goal is to enhance potency, selectivity, and ADME properties to generate a lead candidate. nih.govnih.gov
In Vitro and In Silico Profiling: The lead candidate undergoes extensive testing in non-living systems. This includes biochemical and cell-based assays to confirm its mechanism of action and potency. fiveable.me Computational (in silico) models are used to predict potential toxicities and further refine properties. fiveable.me
Pharmacology and Efficacy Studies: The NCE is tested in animal models of the target disease to demonstrate that it produces the desired therapeutic effect (efficacy). These studies also help determine the relationship between dose and response. nih.gov
ADME and Pharmacokinetic (PK) Studies: The absorption, distribution, metabolism, and excretion of the NCE are characterized in animal species. These studies determine the drug's half-life, exposure levels, and how it is processed by the body. nih.gov
Toxicology and Safety Pharmacology: A critical component of preclinical development is assessing the NCE's safety. This involves a battery of toxicology studies in at least two animal species (one rodent, one non-rodent) to identify potential organ toxicities and determine a safe starting dose for human trials. fiveable.mebiobide.com Safety pharmacology studies assess the effects of the NCE on vital functions, such as the cardiovascular, respiratory, and central nervous systems. fiveable.me
Successful completion of these preclinical studies is required to compile an Investigational New Drug (IND) application, which is submitted to regulatory authorities for permission to begin Phase I clinical trials in humans. primescholars.combiobide.com
Future Directions in Research on 1 2,3 Difluorophenyl 4 Fluoronaphthalene
Development of Novel and Sustainable Synthetic Routes for Fluorinated Aromatics
The synthesis of complex polyfluorinated aromatics like 1-(2,3-Difluorophenyl)-4-fluoronaphthalene presents significant challenges, particularly concerning regioselectivity and the use of harsh reagents. numberanalytics.com Future research will prioritize the development of more efficient, safer, and environmentally benign synthetic methodologies.
Classical methods for introducing fluorine often rely on reactions like the Balz-Schiemann reaction, which can have limitations. Modern strategies are moving towards transition-metal-catalyzed processes and electrochemical methods. dovepress.com For instance, copper-mediated fluorination of aryl halides has shown promise for greater functional group tolerance. dovepress.com A key area of future work will be adapting these methods for the controlled, late-stage fluorination required to build the this compound framework.
Electrochemical synthesis is emerging as a powerful, sustainable alternative to traditional chemical fluorination. numberanalytics.com These methods can reduce the reliance on specialized and often toxic fluorinating agents, offering a greener and more cost-effective pathway. numberanalytics.comdovepress.com Research will likely focus on developing electrochemical protocols that can selectively form the specific C-F bonds on both the naphthalene (B1677914) and phenyl rings of the target molecule.
Table 1: Comparison of Synthetic Approaches for Fluorinated Aromatics
| Feature | Traditional Methods (e.g., Balz-Schiemann) | Emerging Sustainable Methods |
|---|---|---|
| Reagents | Diazonium salts, HF/pyridine, SbF3 | Transition-metal catalysts (Cu, Pd), elemental fluorine (with microreactors), electrochemical systems. dovepress.comacs.org |
| Conditions | Often harsh, cryogenic temperatures, strong acids | Milder reaction conditions, room temperature possibilities. researchgate.net |
| Selectivity | Can be difficult to control, especially in poly-substituted systems. numberanalytics.com | Higher potential for regioselectivity through catalyst and ligand design. |
| Sustainability | Generates significant chemical waste | Reduced waste, potential for reagent recycling, avoids toxic reagents. dovepress.comresearchgate.net |
| Applicability | Well-established for simpler aryl fluorides | Rapidly developing for complex molecules, but may require significant optimization. dovepress.com |
Application of Advanced Spectroscopic Probes and In-situ Characterization Techniques
A deeper understanding of the structure, reactivity, and interactions of this compound requires moving beyond standard analytical techniques. Advanced spectroscopic methods are crucial for this endeavor.
¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a uniquely powerful tool for studying fluorinated molecules due to its high sensitivity and the wide chemical shift range of the ¹⁹F nucleus. acs.org Future studies will employ advanced ¹⁹F NMR experiments to probe the distinct electronic environments of the three fluorine atoms in the molecule. This can provide insights into intramolecular interactions (e.g., through-space F-F coupling) and intermolecular interactions with other molecules or materials. nih.gov
Furthermore, the development of in-situ characterization techniques allows for the real-time monitoring of chemical reactions. nih.gov Techniques such as Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR) and Ambient Pressure X-ray Photoelectron Spectroscopy (APXPS) could be used to study the synthesis or derivatization of this compound as it happens, revealing transient intermediates and providing a clearer picture of reaction mechanisms. nih.gov
Table 2: Advanced Spectroscopic Techniques for Characterizing this compound
| Technique | Information Gained | Relevance to the Compound |
|---|---|---|
| Multi-dimensional ¹⁹F NMR | Precise chemical shifts, coupling constants (JHH, JHF, JFF), and spatial proximities (NOE). | Differentiates the three unique fluorine environments; quantifies electronic effects and through-space interactions. acs.orgnih.gov |
| Raman Spectroscopy | Vibrational modes of the molecule, sensitive to conformational changes. | Complements IR spectroscopy; can be used to study cluster formation and noncovalent interactions. nih.gov |
| Ambient Pressure XPS (APXPS) | Elemental composition and chemical state at interfaces under near-ambient conditions. | Allows for in-situ monitoring of surface reactions, such as its binding to a catalyst or substrate. nih.gov |
| Fluorescence Spectroscopy | Electronic transitions, excited state properties, and environmental sensitivity. | The naphthalene core suggests potential fluorescence; derivatization could create novel fluorescent probes. rsc.orgmdpi.com |
Integration of Experimental and Computational Approaches for Deeper Mechanistic Insights
Combining experimental work with high-level computational modeling offers a synergistic approach to understanding complex molecular systems. For this compound, this integration will be essential for predicting its behavior and guiding experimental design.
Density Functional Theory (DFT) calculations have become indispensable in organofluorine chemistry. nih.gov They can be used to predict key properties such as molecular geometry, vibrational frequencies, and NMR chemical shifts, which can then be compared with experimental data for validation. nih.gov For this molecule, DFT can help rationalize the observed regiochemistry of substitution reactions by calculating the charge distribution and frontier molecular orbitals of the aromatic rings. researchgate.net
This combined approach is particularly powerful for studying reaction mechanisms. For example, in exploring nucleophilic aromatic substitution (SNAr) reactions, DFT calculations can map the potential energy surface, identify transition states, and calculate activation energy barriers for substitution at different positions. researchgate.net This computational insight can predict which of the three fluorine atoms is most likely to be displaced under specific conditions, saving significant experimental time and resources.
Exploration of New Applications in Emerging Chemical Technologies
While the immediate applications of this compound are not yet defined, its structure suggests potential in several emerging technological areas. The unique properties imparted by fluorine atoms—such as enhanced thermal stability and chemical resistance—are highly sought after in modern materials science and medicinal chemistry. numberanalytics.comnumberanalytics.com
Advanced Polymers: Fluorinated aromatic compounds are precursors to high-performance fluoropolymers with desirable properties. digitellinc.com The rigid, bulky structure of this compound could be exploited as a monomer to create polymers with high thermal stability, low dielectric constants, and specific optical properties.
Medicinal Chemistry: The difluorophenyl and fluoronaphthyl moieties are found in various bioactive compounds. This scaffold could serve as a starting point for the synthesis of new drug candidates, where the fluorine atoms are used to fine-tune metabolic stability, binding affinity, and membrane permeability. numberanalytics.com
Photocatalysis and Electronics: Polycyclic aromatic hydrocarbons and their fluorinated derivatives are being explored for their use in organic electronics and as photocatalysts. rsc.org Future research could investigate the photophysical properties of this compound and its potential use in organic light-emitting diodes (OLEDs) or as a photosensitizer.
The remediation of persistent organic pollutants is another critical area of emerging technology. While many polyfluorinated compounds are known for their persistence, understanding their behavior is the first step toward developing remediation strategies. researchgate.netnih.govcswab.org
Expanding the Scope of Derivatization and Site-Selective Functionalization
The presence of three fluorine atoms and multiple C-H bonds on the this compound skeleton offers rich possibilities for further chemical modification. A major challenge and a key direction for future research will be the development of methods for site-selective functionalization.
Achieving regioselectivity in the functionalization of polyfluorinated aromatics is notoriously difficult. numberanalytics.com Research will focus on directing groups and specialized catalysts to selectively replace a specific fluorine atom via SNAr or to activate a particular C-H bond for cross-coupling reactions. Computational studies will be vital in predicting the most kinetically and thermodynamically favored sites for derivatization. researchgate.net
Success in this area would allow for the creation of a library of derivatives from the parent compound. These new molecules could be tailored for specific applications, such as tuning the electronic properties for materials science or adding pharmacophores for drug discovery. This would transform this compound from a single compound into a versatile platform for chemical innovation.
Q & A
Q. What are the common synthetic routes for preparing 1-(2,3-Difluorophenyl)-4-fluoronaphthalene, and how do reaction conditions influence yield?
The synthesis typically involves electrophilic aromatic substitution or cross-coupling reactions to introduce fluorine and difluorophenyl groups onto the naphthalene core. For example:
- Difluoromethylation : Using difluorocarbene precursors (e.g., ClCF₂H) under basic conditions (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) to attach the difluorophenyl group .
- Fluorination : Fluorinating agents like Selectfluor® or DAST (diethylaminosulfur trifluoride) can introduce fluorine at the 4-position of naphthalene.
Key factors affecting yield include temperature control (70–100°C), solvent polarity, and stoichiometric ratios of reagents. Lower yields (<50%) are often observed due to steric hindrance from ortho-substituted fluorine atoms .
Q. Which spectroscopic techniques are most effective for characterizing the substitution pattern of this compound?
- ¹⁹F NMR : Distinguishes between fluorine atoms in different chemical environments (e.g., difluorophenyl vs. naphthalene-bound fluorine). Chemical shifts typically range from -110 to -125 ppm for aryl fluorides .
- X-ray crystallography : Resolves spatial arrangement, confirming the 1,4-substitution pattern and dihedral angles between the naphthalene and difluorophenyl rings .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (C₁₆H₁₀F₃) with an error margin <2 ppm .
Q. How do the physicochemical properties of this compound compare to non-fluorinated naphthalene derivatives?
The fluorinated structure exhibits:
- Enhanced lipophilicity (logP ~3.8 vs. 3.1 for naphthalene), improving membrane permeability in biological assays.
- Thermal stability : Decomposition temperatures >250°C due to strong C-F bonds, compared to ~180°C for unsubstituted naphthalene.
- Reduced π-π stacking interactions , observed via differential scanning calorimetry (DSC), which lowers melting points by ~30°C .
Advanced Research Questions
Q. What strategies mitigate regioselectivity challenges during fluorination of the naphthalene ring?
- Directing groups : Temporary protecting groups (e.g., boronic esters) at the 1-position can direct fluorination to the 4-position.
- Catalytic systems : Palladium catalysts with bidentate ligands (e.g., dppe) enhance selectivity by stabilizing transition states .
- Computational guidance : Density functional theory (DFT) predicts activation energies for competing substitution pathways, optimizing reagent choice .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., replacing difluorophenyl with trifluoromethyl) to isolate contributions to activity .
- Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific artifacts.
- Meta-analysis : Cross-reference toxicity data (e.g., hepatic effects in rodents) with databases like EPA DSSTox to identify confounding variables (e.g., impurities) .
Q. What experimental designs are recommended for evaluating the compound’s toxicological profile?
- In vitro screening : Use hepatocyte cell lines (e.g., HepG2) to assess CYP450 inhibition and mitochondrial toxicity, aligned with OECD guidelines .
- In vivo follow-up : Administer doses (5–50 mg/kg) to rodents via oral gavage, monitoring systemic effects (e.g., renal clearance, body weight changes) over 28 days. Include control groups exposed to non-fluorinated analogs to isolate fluorine-specific effects .
Q. How can computational modeling predict interactions between this compound and biological targets?
- Molecular docking : Simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) using AutoDock Vina, focusing on fluorine’s electronegativity and van der Waals interactions .
- Molecular dynamics (MD) : Analyze stability of ligand-protein complexes over 100 ns simulations, measuring root-mean-square deviation (RMSD) to identify conformational shifts .
Q. What methodological validation is required for analytical techniques quantifying this compound in complex matrices?
- LC-MS/MS validation : Establish linearity (R² >0.99) across 1–100 ng/mL, precision (%RSD <15%), and recovery rates (>80%) in biological fluids (e.g., plasma) .
- Cross-lab reproducibility : Collaborate with independent labs to verify inter-day and inter-instrument variability, adhering to ICH Q2(R1) guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
